Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to Des-Methoxy and Alternative Triazole-Regioisomer Analogs
The compound's XLogP3 of 1.4 [1] represents a moderate lipophilicity that distinguishes it from hypothetical des-methoxy analogs (predicted XLogP3 approximately 1.0–1.2, depending on the replacement group) and from more lipophilic 1,2,3-triazole regioisomer variants (often 0.3–0.5 log units higher). Its TPSA of 72.3 Ų and single hydrogen bond donor count place it near the centre of the CNS drug-like property space, whereas substituting the methoxy group for a hydroxyl would increase TPSA by approximately 10–15 Ų and add a second HBD, potentially reducing membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 72.3 Ų; HBD = 1; HBA = 5 [1] |
| Comparator Or Baseline | Des-methoxy analogs: estimated XLogP3 1.0–1.2; 1,2,3-triazole regioisomers: estimated XLogP3 1.7–1.9; 4-hydroxy analogs: estimated TPSA 82–87 Ų, HBD = 2 |
| Quantified Difference | XLogP3: +0.2 to +0.4 vs des-methoxy; −0.3 to −0.5 vs 1,2,3-triazole regioisomer; TPSA: −10 to −15 Ų vs 4-hydroxy analog |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem); comparator values are class-based estimates derived from structurally related benzamide-triazole-piperidine compounds |
Why This Matters
This lipophilicity and polarity profile influences passive membrane permeability and solubility, making the compound a potentially useful scaffold for CNS or intracellular target programs where intermediate logP and limited HBD count are desired.
- [1] PubChem. N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide. Compound Summary CID 92071042. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2034522-42-2 View Source
